3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate is a complex organic compound with a unique structure that combines a pyridinium ion with a chlorophenoxy group
Preparation Methods
The synthesis of 3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate involves multiple steps. The starting material, 2-(p-Chlorophenoxy)-2-methylpropionic acid, is first esterified with an appropriate alcohol to form the ester derivative. This ester is then reacted with ethoxycarbonyl chloride to introduce the ethoxycarbonyl group. The resulting intermediate is then quaternized with pyridine to form the pyridinium salt. Finally, the compound is treated with sulfuric acid to obtain the hydrogen sulphate salt .
Chemical Reactions Analysis
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, modulating their activity. The chlorophenoxy group can also interact with cellular components, leading to changes in cellular functions. The exact pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
3-(2-(2-(p-Chlorophenoxy)-2-methylpropionyloxy)ethoxycarbonyl)pyridinium hydrogen sulphate can be compared with similar compounds such as:
2-(p-Chlorophenoxy)-2-methylpropionic acid: This compound is a precursor in the synthesis and has similar chemical properties.
Clofibric acid: Known for its use as a lipid-lowering agent, it shares structural similarities with the compound .
4-Chlorophenoxyacetic acid: Another related compound, used as a plant growth regulator
Properties
CAS No. |
94135-26-9 |
---|---|
Molecular Formula |
C18H20ClNO9S |
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridin-1-ium-3-carboxylate;hydrogen sulfate |
InChI |
InChI=1S/C18H18ClNO5.H2O4S/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13;1-5(2,3)4/h3-9,12H,10-11H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
IOOLKHGOVZRWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCOC(=O)C1=C[NH+]=CC=C1)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.